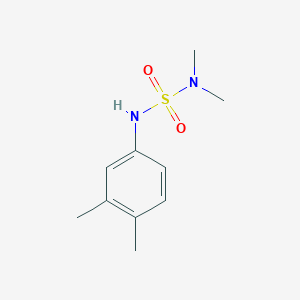
ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The exact mechanism of action of ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate is not well understood. However, it is believed to interact with specific biomolecules in a reversible manner, allowing it to be used as a probe for studying their behavior. Additionally, this compound has been shown to have some degree of phototoxicity, which may be related to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
One of the primary advantages of using ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate in lab experiments is its ability to label specific biomolecules for imaging and tracking. Additionally, this compound has been shown to have a relatively low toxicity, making it suitable for use in live-cell imaging studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate. One area of interest is the development of new fluorescent probes based on this compound, which could have improved imaging properties and reduced toxicity. Additionally, this compound could be used in the development of new therapeutics for Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various biological systems.
合成方法
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid to form 4-(4-ethoxyphenyl)-2-thiophenecarboxaldehyde. This compound is then reacted with ethyl diazoacetate to form ethyl 4-(4-ethoxyphenyl)-2-diazo-3-thiophenecarboxylate. Finally, this compound is reacted with formamide to form ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate.
科学研究应用
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for imaging biological structures and processes. This compound can be used to label specific proteins or other biomolecules, allowing researchers to track their movement and interactions within living cells. Additionally, this compound has been used as a tool for studying the mechanisms of various biological processes, such as protein folding and aggregation.
属性
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-formamidothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-12-7-5-11(6-8-12)13-9-22-15(17-10-18)14(13)16(19)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCISZTQLGKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)


